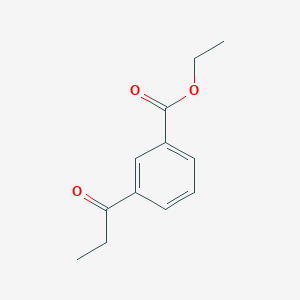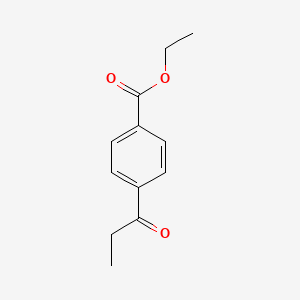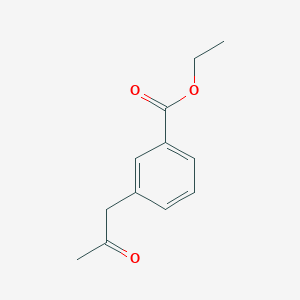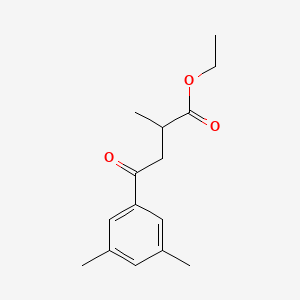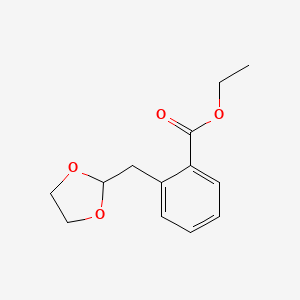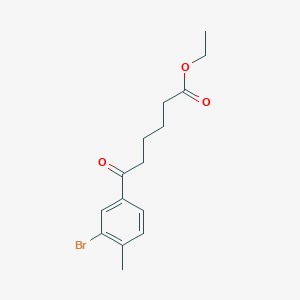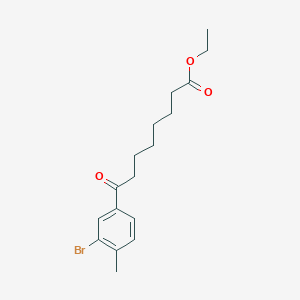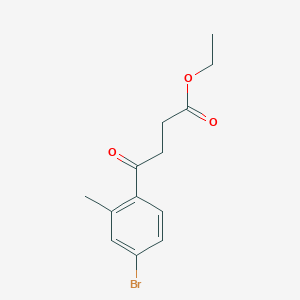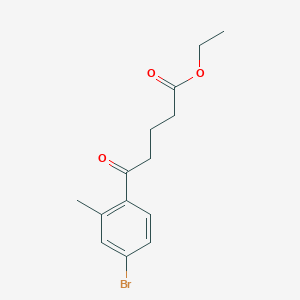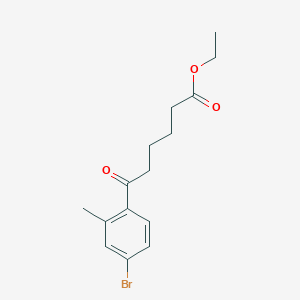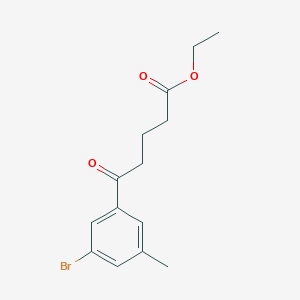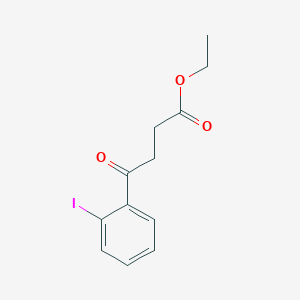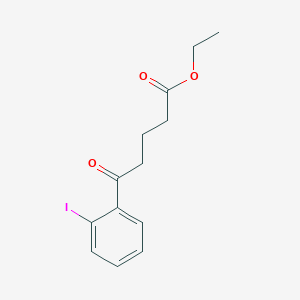
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with potential applications in various fields of research and industry. The IUPAC name for this compound is ethyl 3- [3- (3,4,5-trifluorophenyl)propanoyl]benzoate .
Molecular Structure Analysis
The molecular formula of “3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is C18H15F3O3 . The InChI code for this compound is 1S/C18H15F3O3/c1-2-24-18(23)13-5-3-4-12(10-13)16(22)7-6-11-8-14(19)17(21)15(20)9-11/h3-5,8-10H,2,6-7H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “3’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone” is 336.31 .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Research has shown that derivatives of 3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, specifically acylthioureas, demonstrate significant anti-pathogenic activities. These compounds, tested for their interaction with bacterial cells, showed notable effects particularly on strains like Pseudomonas aeruginosa and Staphylococcus aureus, both known for their biofilm-forming capabilities. This suggests potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Synthesis and Properties
The compound has been employed in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, highlighting its role in creating specialized polymers. These compounds have been synthesized through specific reactions and characterized by various spectroscopic methods, indicating their potential in advanced materials science (Cao, Shi, Fan, & Ding, 2002).
Antioxidant Activities of Polymers
Another study focused on synthesizing gallol-functionalized polymers, inspired by the chemical structures of polyphenols, which include gallol groups. These polymers, made using 3,4,5-trimethoxystyrene, showed greater antioxidant activities than commonly used catechol-functionalized polymers. This research contributes to the understanding of the antioxidant properties of such polymers, which could be useful in various applications (Zhan, Ejima, & Yoshie, 2016).
Novel Epoxy Resin Synthesis
Research involving the synthesis and characterization of a novel epoxy resin, containing trifluoromethyl and pendant polyfluorinated phenyl groups, utilized 3,4,5-trifluorophenyl related compounds. This resin exhibited good thermal stability and mechanical properties, along with low dielectric constants and hydrophobic characteristics, highlighting its potential in high-performance applications (Shang, Zhao, Yang, Zhang, & Huang, 2012).
Photoluminescent Properties
The compound's derivatives have been explored for their potential in creating photoluminescent probes. These probes can be sensitive to changes in pH and the presence of specific metal cations, making them potentially useful in various sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Eigenschaften
IUPAC Name |
ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c1-2-24-18(23)13-5-3-4-12(10-13)16(22)7-6-11-8-14(19)17(21)15(20)9-11/h3-5,8-10H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOVKYZXKONECE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645001 |
Source


|
| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-78-1 |
Source


|
| Record name | Ethyl 3-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

